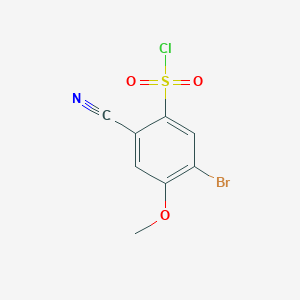
5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by its bromine, cyano, and methoxy functional groups attached to a benzenesulfonyl chloride core. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the halogenation of 2-cyano-4-methoxybenzenesulfonyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride may involve large-scale halogenation reactions, where bromine gas is bubbled through a solution of 2-cyano-4-methoxybenzenesulfonyl chloride in an appropriate solvent. The reaction is monitored to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Nucleophilic substitution reactions can result in the formation of sulfonamides or other substituted derivatives.
Scientific Research Applications
5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various heterocyclic compounds, such as benzofurans, benzoxazoles, and pyrroles. Additionally, it serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, enhancing the electrophilic nature of the benzenesulfonyl chloride moiety. This makes the compound highly reactive in nucleophilic substitution reactions, where nucleophiles attack the sulfonyl chloride group to form various derivatives.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In biological systems, it may interact with enzymes involved in metabolic pathways or with receptors in drug discovery research.
Comparison with Similar Compounds
5-Bromo-2-cyano-4-methoxybenzenesulfonyl chloride is unique due to its combination of bromine, cyano, and methoxy groups, which impart distinct reactivity and properties compared to other benzenesulfonyl chloride derivatives. Similar compounds include:
5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyano-4-methoxybenzenesulfonyl chloride: Lacks the bromine atom, leading to variations in chemical behavior.
4-Methoxybenzenesulfonyl chloride: Does not contain the bromine or cyano groups, resulting in distinct chemical properties and uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-bromo-2-cyano-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-2-5(4-11)8(3-6(7)9)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJIWYBOQYIUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



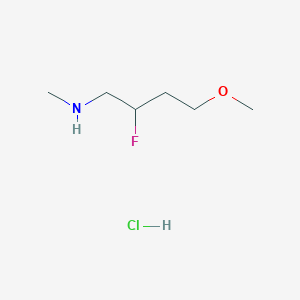
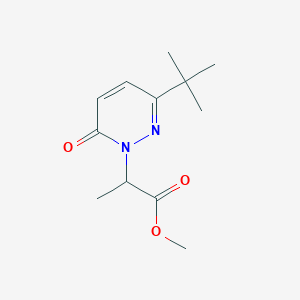
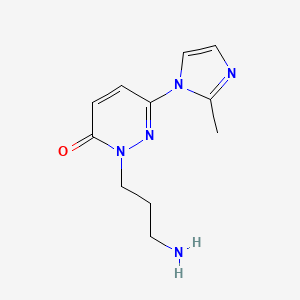
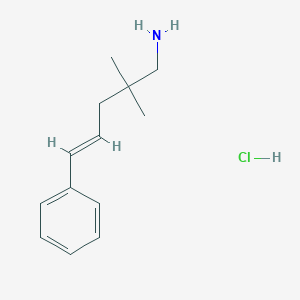
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
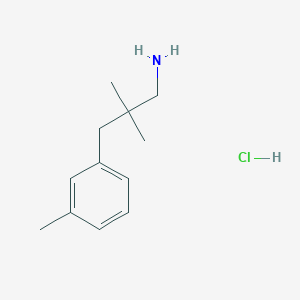
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
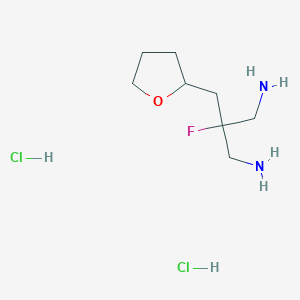
amine hydrochloride](/img/structure/B1484714.png)
